5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester
CAS No.: 1032758-79-4
Cat. No.: VC11698062
Molecular Formula: C21H33BN2O6
Molecular Weight: 420.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1032758-79-4 |
|---|---|
| Molecular Formula | C21H33BN2O6 |
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
| Standard InChI | InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-11-14(12-23-13-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3 |
| Standard InChI Key | ONUAXKNDAOUOQC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Introduction
5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester is a complex organic compound with a molecular formula of C21H33BN2O6 and a molecular weight of approximately 420.3 g/mol . This compound is characterized by the presence of a pyridine ring, two tert-butoxycarbonyl (Boc) protected amino groups, and a boronic acid pinacol ester moiety. The Boc protecting groups ensure controlled reactivity of the amino groups during synthesis, making it a versatile intermediate in organic chemistry.
Synthesis and Applications
The synthesis of 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester typically involves several steps, including the protection of amino groups with Boc and the formation of the boronic acid pinacol ester moiety. This compound is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials.
Role in Suzuki-Miyaura Cross-Coupling Reactions
5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester plays a significant role in Suzuki-Miyaura cross-coupling reactions, a widely utilized method for forming carbon-carbon bonds in organic chemistry. In this reaction, the boronic acid moiety acts as a nucleophile, attacking an electrophilic carbon bonded to a leaving group on another reactant, facilitated by a palladium catalyst.
Biological and Medicinal Applications
While specific biological activity data for 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester is limited, boronic acids in general are known to exhibit various biological properties. They can interact with enzymes and receptors, making them valuable in medicinal chemistry. Potential applications include roles in cancer therapy, antibacterial activity, and enzyme inhibition due to their ability to form stable complexes with biological targets.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminopyridine-5-boronic acid pinacol ester | Contains an amino group and boronic acid moiety | Lacks Boc protection, affecting reactivity |
| 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester | Similar pyridine structure with di-tert-butoxycarbonyl | Enhanced stability and solubility due to dual Boc protection |
| 3-Pyridinylboronic acid | Simpler boronic structure | Less sterically hindered than 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester |
| Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester | Incorporates an aminomethyl group | Different functionalization potential due to aminomethyl group |
5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester is unique due to its dual Boc-protected amino groups, which provide additional functionalization options compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume